molecular formula C6H7ClN2O B8761847 4-Chloro-5-ethoxypyrimidine

4-Chloro-5-ethoxypyrimidine

Cat. No.: B8761847
M. Wt: 158.58 g/mol
InChI Key: HGJHBSYROCSIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethoxypyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4 and an ethoxy group (-OCH₂CH₃) at position 5. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their versatile reactivity and ability to act as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-chloro-5-ethoxypyrimidine

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3

InChI Key

HGJHBSYROCSIAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CN=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring significantly influence reactivity and applications:

Compound Name Substituents Key Properties/Applications Similarity Score References
4-Chloro-5-ethoxy-2-methylpyrimidine Cl (C4), -OCH₂CH₃ (C5), -CH₃ (C2) Enhanced steric hindrance; potential for selective substitution at C4 N/A
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (C4), -OCH₂CH₃ (C2), -F (C5) High similarity (0.94); fluorine’s electron-withdrawing effect increases electrophilicity at C4 0.94
4-Chloro-6-methoxy-5-nitropyrimidine Cl (C4), -OCH₃ (C6), -NO₂ (C5) Nitro group deactivates ring; used in explosive precursors or antibiotics 0.94
5-Bromo-2-chloropyrimidin-4-amine Cl (C2), -Br (C5), -NH₂ (C4) Amino group enables hydrogen bonding; antitumor/antiviral applications N/A
Key Observations:
  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Ethoxy and methoxy substituents activate the pyrimidine ring toward electrophilic substitution, favoring reactions at the chlorine-bearing position (C4) .
  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Fluorine and nitro groups increase electrophilicity at C4 but reduce nucleophilic displacement rates compared to ethoxy analogs .
  • Steric Effects : Methyl groups (e.g., at C2 in 4-Chloro-5-ethoxy-2-methylpyrimidine) hinder access to reactive sites, altering regioselectivity in cross-coupling reactions .

Functional Group Variations

Ethoxy vs. Carboxylate Esters
  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3): The carboxylate ester at C5 enhances reactivity toward nucleophiles (e.g., amines), making it a precursor for amide-based drug candidates. This contrasts with ethoxy’s role as a leaving group in SNAr reactions .
  • 4-Chloro-5-ethoxypyrimidine : The ethoxy group is less electron-withdrawing than esters, favoring displacement reactions under milder conditions .
Amino vs. Halogen Substituents
  • Pyrimethamine (2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine): Amino groups enable hydrogen bonding, critical for antimalarial activity by inhibiting dihydrofolate reductase. This contrasts with halogen-only analogs, which lack such binding interactions .

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